molecular formula C10H16BrNOS B13271471 [(3-Bromothiophen-2-yl)methyl](3-ethoxypropyl)amine

[(3-Bromothiophen-2-yl)methyl](3-ethoxypropyl)amine

Cat. No.: B13271471
M. Wt: 278.21 g/mol
InChI Key: RATUWYHJORZLPK-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene ring attached to a methyl group, which is further connected to an ethoxypropylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.

    Reductive Amination: The formylated intermediate is then subjected to reductive amination with 3-ethoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated thiophene derivatives or modified thiophene rings.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.

    Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the ethoxypropylamine chain can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern and alkyl chain.

    (3-Bromothiophen-2-yl)methylamine: Similar structure but with a different alkoxy chain.

Uniqueness

(3-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of the ethoxypropylamine chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-2-13-6-3-5-12-8-10-9(11)4-7-14-10/h4,7,12H,2-3,5-6,8H2,1H3

InChI Key

RATUWYHJORZLPK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(C=CS1)Br

Origin of Product

United States

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